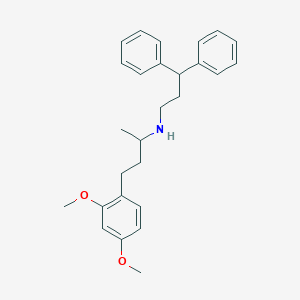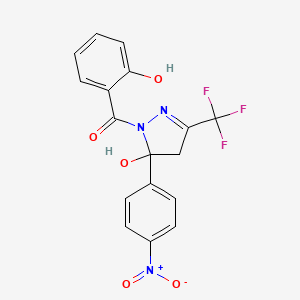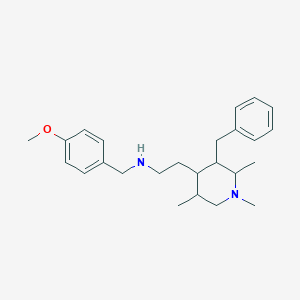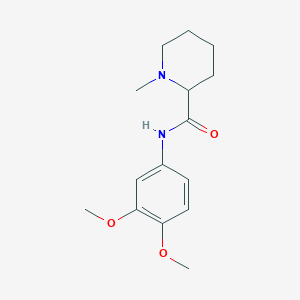
4-(2,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)-2-butanamine
Vue d'ensemble
Description
4-(2,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)-2-butanamine, commonly known as 2,4-DMA, is a psychoactive drug that belongs to the amphetamine class of compounds. It is a potent stimulant that has been studied for its potential use in medicinal applications. In
Mécanisme D'action
The exact mechanism of action of 2,4-DMA is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation.
Biochemical and Physiological Effects:
2,4-DMA has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which can lead to hyperglycemia and hyperlipidemia. In addition, it can cause vasoconstriction, which can lead to reduced blood flow to vital organs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-DMA in lab experiments is its potency and selectivity for certain receptors. This allows for more precise manipulation of neurotransmitter levels in the brain. However, its potential for abuse and toxicity limits its use in animal and human studies.
Orientations Futures
There are several future directions for research on 2,4-DMA. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as a cognitive enhancer for healthy individuals. Additionally, more studies are needed to fully understand the long-term effects and toxicity of 2,4-DMA.
In conclusion, 2,4-DMA is a psychoactive drug that has been studied for its potential use in medicinal applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential benefits and risks of this compound.
Applications De Recherche Scientifique
2,4-DMA has been studied for its potential use in medicinal applications such as treating attention deficit hyperactivity disorder (ADHD) and depression. It has also been investigated for its ability to enhance cognitive function and memory.
Propriétés
IUPAC Name |
4-(2,4-dimethoxyphenyl)-N-(3,3-diphenylpropyl)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO2/c1-21(14-15-24-16-17-25(29-2)20-27(24)30-3)28-19-18-26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,16-17,20-21,26,28H,14-15,18-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXENVAXFIRDHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=C(C=C1)OC)OC)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzenesulfonamide](/img/structure/B3874982.png)


![4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3875004.png)


![2,3-dimethoxy-6-[3-(4-methoxyphenyl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid](/img/structure/B3875027.png)

![3-(6-hydroxy-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-3-yl)-2,4,6-trimethylbenzenesulfonic acid - phenyl imidothiocarbamate (1:1)](/img/structure/B3875044.png)

![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B3875060.png)
![ethyl [({(4-amino-1,2,5-oxadiazol-3-yl)[(2,5-dimethylphenyl)amino]methylene}amino)oxy]acetate](/img/structure/B3875072.png)
![3-(3,5-dimethylphenyl)-N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B3875080.png)
![butyl 2-({2-[(methoxycarbonyl)amino]-1H-benzimidazol-5-yl}carbonyl)benzoate](/img/structure/B3875081.png)